3,6-Dichlorobenzene-1,2,4-tricarboxylic acid
Overview
Description
3,6-Dichlorotrimellitic acid, also known as 3,6-dichloro-1,2,4-benzenetricarboxylic acid, is a chemical compound with the molecular formula C₉H₄Cl₂O₆ and a molecular weight of 279.03 g/mol . It is a white to off-white solid that is primarily used as a precursor in the synthesis of various dichlorinated fluoresceins and rhodamines . These compounds are widely utilized in DNA sequencing and oligonucleotide labeling .
Mechanism of Action
Target of Action
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid is a key precursor used for preparing a variety of dichlorinated fluoresceins and rhodamines such as TET and HEX . These chlorinated fluoresceins and rhodamines are widely used for labeling oligos and in DNA sequencing . Therefore, the primary targets of this compound are the oligos and DNA sequences that are to be labeled.
Mode of Action
It is known that the compound is used to prepare dichlorinated fluoresceins and rhodamines . These derivatives interact with their targets (oligos and DNA sequences) by binding to them and providing a fluorescent label that can be detected in subsequent analyses.
Biochemical Pathways
Given its use in preparing fluorescent labels for oligos and dna sequencing , it can be inferred that the compound plays a role in the biochemical pathways related to DNA replication and transcription.
Pharmacokinetics
It has a molecular weight of 279.03 , and it is a solid at room temperature . It is soluble in methanol and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the action of this compound is the production of fluorescent labels that can be used in DNA sequencing . This allows for the visualization and identification of specific sequences of DNA, aiding in various research and diagnostic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichlorotrimellitic acid can be synthesized through the chlorination of trimellitic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 6 positions of the benzene ring .
Industrial Production Methods: In industrial settings, the production of 3,6-dichlorotrimellitic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichlorotrimellitic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Reactions: Products include substituted benzenetricarboxylic acids.
Esterification: Products are esters of 3,6-dichlorotrimellitic acid.
Reduction: Products include reduced derivatives such as alcohols.
Scientific Research Applications
3,6-Dichlorotrimellitic acid is extensively used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
DNA Sequencing: It serves as a precursor for the synthesis of dichlorinated fluoresceins and rhodamines, which are used as fluorescent labels in DNA sequencing.
Oligonucleotide Labeling: The compound is used to label oligonucleotides, which are short DNA or RNA molecules, for various biochemical assays.
Fluorescent Probes: The dichlorinated fluoresceins and rhodamines derived from 3,6-dichlorotrimellitic acid are used as fluorescent probes in biological imaging and diagnostics.
Comparison with Similar Compounds
- 3,6-Dichlorophthalic acid
- 3,6-Dichlorobenzoic acid
- 3,6-Dichloroterephthalic acid
Comparison: 3,6-Dichlorotrimellitic acid is unique due to its three carboxylic acid groups, which provide multiple sites for chemical modification. This makes it a versatile precursor for the synthesis of various fluorescent dyes. In contrast, similar compounds like 3,6-dichlorophthalic acid and 3,6-dichlorobenzoic acid have fewer functional groups, limiting their applications .
Properties
IUPAC Name |
3,6-dichlorobenzene-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLALXNBVTWGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579685 | |
Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137071-78-4 | |
Record name | 3,6-Dichloro-1,2,4-benzenetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137071-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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